molecular formula C13H18OS B7984140 trans-2-(4-(Methylthio)phenyl)cyclohexanol

trans-2-(4-(Methylthio)phenyl)cyclohexanol

Cat. No.: B7984140
M. Wt: 222.35 g/mol
InChI Key: HRFRNNMJXGCVTP-QWHCGFSZSA-N
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Description

trans-2-(4-(Methylthio)phenyl)cyclohexanol: is an organic compound characterized by a cyclohexanol ring substituted with a 4-(methylthio)phenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-(Methylthio)phenyl)cyclohexanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(4-(Methylthio)phenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or sulfoxides.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or sulfoxides.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

trans-2-(4-(Methylthio)phenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(4-(Methylthio)phenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-(4-(Methylthio)phenyl)cyclohexanone
  • cis-2-(4-(Methylthio)phenyl)cyclohexanol
  • trans-2-(4-(Methylthio)phenyl)cyclohexylamine

Uniqueness

trans-2-(4-(Methylthio)phenyl)cyclohexanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(4-methylsulfanylphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFRNNMJXGCVTP-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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